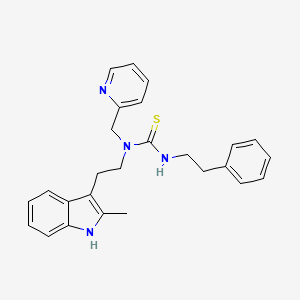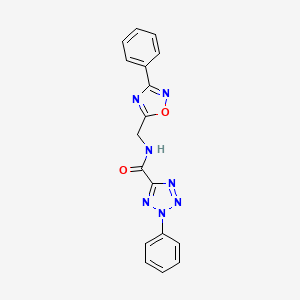
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a thiourea derivative that has been synthesized using various methods.
科学研究应用
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea has been found to have potential applications in medical research. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been found to have antiviral activity against the hepatitis C virus. Additionally, this compound has been tested for its ability to inhibit the growth of bacteria and fungi.
作用机制
The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been suggested that this compound may inhibit the replication of the hepatitis C virus by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. This compound has been shown to decrease the expression of certain genes involved in cancer cell growth and proliferation. It has also been found to decrease the production of certain cytokines, which are proteins that play a role in inflammation. Additionally, this compound has been found to have an effect on the central nervous system, as it has been shown to have sedative and anxiolytic properties.
实验室实验的优点和局限性
The advantages of using 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea in lab experiments include its potential as a therapeutic agent for cancer and viral infections. Additionally, this compound has been found to have low toxicity in animal studies, which makes it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its limited solubility in water and its instability under certain conditions.
未来方向
There are several future directions for research on 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea. One direction is to further investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its effects on the central nervous system and its potential as a treatment for anxiety and other related disorders. Additionally, future research could focus on improving the stability and solubility of this compound to make it more suitable for use in medical research.
合成方法
The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea has been achieved using different methods. One of the methods involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 2-aminomethylpyridine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine. The amine is then reacted with phenethyl isothiocyanate to form the desired thiourea derivative.
属性
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4S/c1-20-23(24-12-5-6-13-25(24)29-20)15-18-30(19-22-11-7-8-16-27-22)26(31)28-17-14-21-9-3-2-4-10-21/h2-13,16,29H,14-15,17-19H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWMKNOJXFWLBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CC=N3)C(=S)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole](/img/structure/B2390617.png)
![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2390621.png)



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2390631.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2390632.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2390634.png)
![2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole](/img/structure/B2390635.png)
![2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2390637.png)
![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2390638.png)
![4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2390639.png)